
4-(3,6-Dihydro-2H-pyran-4-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is an organic compound that features a pyran ring fused to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline typically involves the reaction of aniline with 3,6-dihydro-2H-pyran under specific conditions. One common method includes the use of a catalyst such as molecular iodine to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-Dihydro-2H-pyran-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while oxidation of the pyran ring can produce pyranone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,6-Dihydro-2H-pyran-4-YL)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used as a hydroxyl-protecting reagent in organic synthesis.
N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines: Compounds with mesomorphic properties used in liquid crystal applications.
N-(4-Arylidene)-4′-[(5,6-dihydro-2H-pyran-4-yl)methoxy]anilines: Similar to the above, these compounds also exhibit liquid crystal properties.
Uniqueness
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is unique due to its combination of a pyran ring and an aniline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-(3,6-dihydro-2H-pyran-4-yl)aniline |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8,12H2 |
InChI-Schlüssel |
LTJXIKYOBKEJCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC=C1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



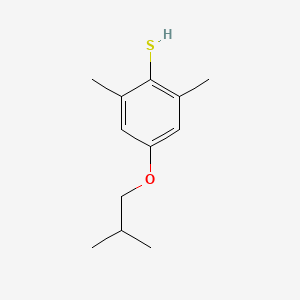
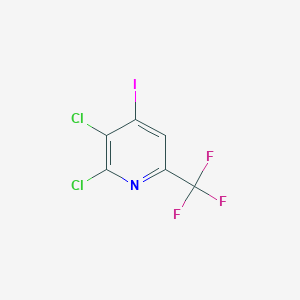
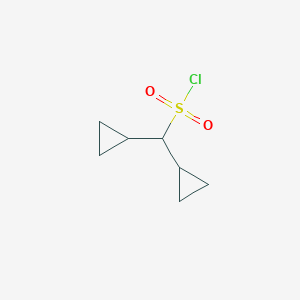
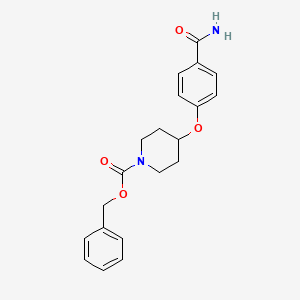
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

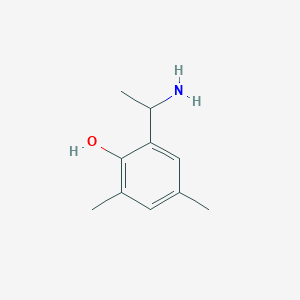




![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

